Pseudoprotodioscin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

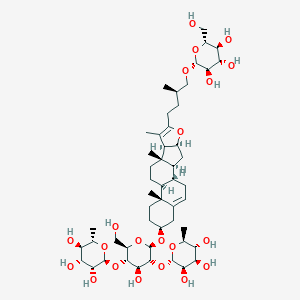

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a furostane-type saponin glycoside, a naturally occurring compound found in certain plants, particularly in the unripe berries of Solanum intrusum . It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and hypocholesterolemic properties .

Applications De Recherche Scientifique

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pseudoprotodioscin, a type of furostanoside, primarily targets SREBP1/2 and microRNA 33a/b . These targets play a crucial role in the regulation of lipid metabolism. SREBP1/2 are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol and triglycerides . MicroRNA 33a/b are small non-coding RNAs that also regulate lipid metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the levels of SREBP1/2 and microRNA 33a/b . This inhibition results in a reduction in the gene expression regarding the synthesis of cholesterol and triglycerides . In Hep G2 cells, this compound increases ABCA1 protein and mRNA levels, and promotes the effluxion of ApoA-1-mediated cholesterol .

Biochemical Pathways

The inhibition of SREBP1/2 and microRNA 33a/b by this compound affects the lipid metabolism pathway . This results in a decrease in the synthesis of cholesterol and triglycerides . In THP-1 macrophages, this compound shows a similar effect, which reduces HMGCR, FAS, and ACC mRNA levels and promotes low-density lipoprotein receptor by decreasing the PCSK9 levels .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After intragastric administration (50 mg/kg) and intravenous administration (4 mg/kg), this compound showed rapid excretion . The bioavailability of this compound was found to be about 5.7% in rats

Result of Action

The molecular and cellular effects of this compound’s action include an increase in ABCA1 protein and mRNA levels, promotion of the effluxion of ApoA-1-mediated cholesterol, and a decrease in the synthesis of cholesterol and triglycerides . It has been reported that this compound exhibits cytotoxicity against A375, L929, and HeLa cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain endophytic fungi can enhance the saponin content of plants that produce this compound . Additionally, the compound’s action can be affected by the physiological environment in which it is present, such as pH, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

Pseudoprotodioscin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the transcription of sterol regulatory element-binding proteins (SREBP1c and SREBP2) by decreasing the levels of microRNA 33a/b. This inhibition leads to an increase in ATP-binding cassette transporter A1 (ABCA1) levels, which promotes the efflux of ApoA-1-mediated cholesterol . Additionally, this compound has been shown to reduce the mRNA levels of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC) in THP-1 macrophages .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HepG2 cells, this compound increases the levels of ABCA1 protein and mRNA, promoting the efflux of ApoA-1-mediated cholesterol . It also inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels, leading to increased ABCA1 levels . Furthermore, this compound has been found to attenuate hydrogen peroxide-induced cytotoxicity in HepG2 cells by inhibiting intracellular reactive oxygen species (ROS) generation and restoring glutathione (GSH) levels .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. This compound binds to and inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels . This inhibition results in increased ABCA1 levels, promoting the efflux of ApoA-1-mediated cholesterol . Additionally, this compound reduces the mRNA levels of HMGCR, FAS, and ACC in THP-1 macrophages . These interactions highlight the compound’s role in regulating cholesterol and lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity over extended periods. In HepG2 cells, this compound effectively increases cell viability in a concentration-dependent manner when pretreated with biologically safe concentrations (10, 30, and 50 μM) before exposure to cytotoxic concentrations of hydrogen peroxide . This indicates that this compound can provide long-term protective effects against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized ApoE-/- mice fed a high-cholesterol diet, this compound (1, 2.5, and 5 mg/kg) was found to reduce atherosclerotic plaque area and inhibit increases in serum total cholesterol and triglyceride levels . These findings suggest that this compound has a dose-dependent effect on lipid metabolism and atherosclerosis. High doses may lead to toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as glycosidase, glycosyltransferase, and oxidoreductases . The biotransformation of this compound by the fungus Gibberella fujikuroi results in the formation of new steroidal saponins . These metabolic pathways highlight the compound’s potential for biotransformation and its role in regulating various metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In HepG2 cells, this compound increases ABCA1 protein and mRNA levels, promoting the efflux of ApoA-1-mediated cholesterol . This indicates that this compound is actively transported and distributed within cells to exert its biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pseudoprotodioscin involves complex organic reactions. One common method includes the extraction from natural sources followed by purification using chromatographic techniques . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by separation using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from plants like Solanum intrusum. The process involves harvesting the unripe berries, drying them, and then using solvent extraction methods to isolate the compound . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the glycosidic bonds.

Substitution: Substitution reactions often involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include modified saponins with altered biological activities. For instance, oxidation can lead to the formation of more potent cytotoxic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Protodioscin: Another furostane-type saponin glycoside with similar biological activities.

Dioscin: A spirostanol saponin known for its anti-inflammatory and anticancer properties.

Gracillin: A spirostanol saponin with notable cytotoxic effects.

Uniqueness

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is unique due to its specific inhibition of SREBPs and microRNA 33a/b, which distinguishes it from other saponins like protodioscin and dioscin . This unique mechanism makes it particularly effective in regulating cholesterol metabolism and exhibiting cytotoxic activities against specific cancer cell lines .

Propriétés

Numéro CAS |

102115-79-7 |

|---|---|

Formule moléculaire |

C51H82O21 |

Poids moléculaire |

1031.2 g/mol |

Nom IUPAC |

2-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[(9S,13R)-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20?,22?,23?,25?,26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50-,51-/m0/s1 |

Clé InChI |

MDCUMTGKKLOMCW-GVPCVTONSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.